molecular formula C22H29N3O3S B2822362 4-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide CAS No. 897621-87-3

4-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide

Cat. No.: B2822362
CAS No.: 897621-87-3
M. Wt: 415.55
InChI Key: MVWVXJYWAKVHHS-UHFFFAOYSA-N
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Description

4-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a phenyl group, a piperazine ring, and a sulfonylethyl chain.

Scientific Research Applications

Future Directions

The future directions for research on “4-phenyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]butanamide” and related compounds could involve further exploration of their potential therapeutic applications, particularly in relation to neurological disorders such as epilepsy .

Mechanism of Action

Target of Action

The primary targets of 4-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the cholinergic system, which is involved in numerous physiological functions, including memory and cognition .

Mode of Action

This compound interacts with its targets (AChE and BuChE) by inhibiting their activity . Inhibition of these enzymes leads to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic transmission .

Biochemical Pathways

The inhibition of AChE and BuChE affects the cholinergic pathway. Under normal conditions, AChE and BuChE hydrolyze acetylcholine, terminating its action at the synaptic cleft . By inhibiting these enzymes, this compound increases the availability of acetylcholine, enhancing cholinergic transmission .

Pharmacokinetics

The presence of the phenylpiperazine moiety may enhance its bioavailability, as this group is known to improve the lipophilicity of compounds, facilitating their passage through biological membranes .

Result of Action

The inhibition of AChE and BuChE by this compound results in enhanced cholinergic transmission. This can lead to improved cognitive function, making this compound a potential candidate for the treatment of neurodegenerative disorders like Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its interaction with target enzymes. Additionally, the presence of other substances, such as competitive inhibitors or enzyme inducers, can also influence the compound’s efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide typically involves multiple steps. One common method includes the alkylation of corresponding amines with alkylating reagents such as 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone . The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.

Comparison with Similar Compounds

4-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-phenyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S/c26-22(13-7-10-20-8-3-1-4-9-20)23-14-19-29(27,28)25-17-15-24(16-18-25)21-11-5-2-6-12-21/h1-6,8-9,11-12H,7,10,13-19H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWVXJYWAKVHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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